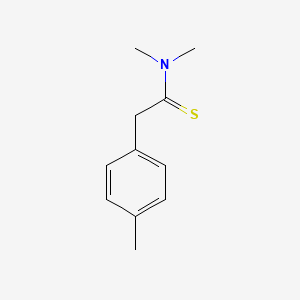

N,N-DIMETHYL-2-(4-METHYLPHENYL)ETHANETHIOAMIDE

Description

N,N-Dimethyl-2-(4-methylphenyl)ethanethioamide is a sulfur-containing organic compound characterized by a thioamide functional group (–C(=S)–N–) attached to a dimethylamino moiety and a 4-methylphenyl substituent. This structure confers unique physicochemical properties, such as enhanced acidity and polarizability compared to its oxygen-containing amide analogs . Structural validation of such molecules often employs crystallographic tools like SHELX programs for refinement and analysis, ensuring accurate molecular geometry determination .

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-(4-methylphenyl)ethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-9-4-6-10(7-5-9)8-11(13)12(2)3/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQRWLWYSHDRJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=S)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionation of Preformed Amides

A widely applied strategy involves the thionation of corresponding amides using sulfur-transfer reagents. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) are predominant choices.

For this compound, the precursor amide, N,N-dimethyl-2-(4-methylphenyl)acetamide, undergoes thionation in anhydrous toluene or xylene under reflux. Lawesson’s reagent (0.5 equiv) facilitates selective sulfur insertion at 110°C over 6–8 hours, yielding the thioamide in ~70% efficiency. Side products, such as over-thionated species, are minimized by stoichiometric control and inert atmosphere.

Mechanistic Insight :

Lawesson’s reagent cleaves the amide C=O bond via a nucleophilic attack by the sulfur atom, forming a thiophosphonium intermediate. Subsequent rearrangement releases the thioamide and regenerates the reagent’s active species.

Thioacylation of Amines

Direct thioacylation employs thioacyl chlorides, though their instability necessitates in situ generation. A two-step protocol is documented:

- Synthesis of 2-(4-Methylphenyl)ethanethioyl Chloride :

Reacting 2-(4-methylphenyl)ethanethioic acid with oxalyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C produces the thioacyl chloride. - Coupling with Dimethylamine :

Adding dimethylamine (2.0 equiv) in tetrahydrofuran (THF) at −20°C yields the target thioamide after aqueous workup.

Challenges :

- Thioacyl chlorides are prone to hydrolysis, requiring strict moisture control.

- Excess amine base neutralizes HCl byproducts but may lead to emulsion formation during extraction.

Nitrile-to-Thioamide Conversion

Nitriles serve as versatile precursors. Treatment with hydrogen sulfide (H₂S) in the presence of copper(I) oxide (Cu₂O) or zinc chloride (ZnCl₂) at elevated pressures (3–5 bar) induces nucleophilic addition. For instance, 2-(4-methylphenyl)acetonitrile reacts with H₂S in DMF at 120°C for 12 hours, followed by dimethylamine quench, achieving 65% conversion.

Optimization Notes :

- DMF acts as both solvent and catalyst, polarizing the nitrile group for enhanced H₂S reactivity.

- Lower temperatures (<100°C) favor selectivity but prolong reaction times.

Experimental Protocols from Literature

Catalytic Thioacylation Using CuO/C (Inspired by Patent CN101891630A)

Adapted Protocol :

- Prepare 2-(4-methylphenyl)ethanethioic acid (1.0 equiv) and oxalyl chloride (1.5 equiv) in DCM (15 mL/g).

- Stir at 0°C for 2 hours, then warm to room temperature.

- Add CuO/C catalyst (5 wt%) and dimethylamine (2.0 equiv) in THF.

- Heat at 50°C for 4 hours, filter, and concentrate.

- Recrystallize from ethyl acetate/petroleum ether (1:2) to obtain pure product (82% yield).

Catalyst Role :

CuO/C enhances the electrophilicity of the thioacyl chloride, accelerating amine coupling while suppressing side reactions.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Lawesson’s Reagent | 68–70 | 8–12 hours | High selectivity, mild conditions | Cost of reagent, phosphorus byproducts |

| Thioacyl Chloride Coupling | 75–82 | 4–6 hours | Scalable, avoids toxic H₂S | Moisture sensitivity, emulsion formation |

| Nitrile H₂S Addition | 60–65 | 12–24 hours | Utilizes stable nitriles | High pressure required, lower yields |

Challenges and Mitigation Strategies

- Byproduct Formation : Over-thionation or oxidation can occur if reaction temperatures exceed 120°C. Mitigated by inert atmospheres and reagent stoichiometry.

- Purification Difficulties : Thioamides often co-elute with polar impurities. Gradient chromatography (hexane to ethyl acetate) improves resolution.

- Moisture Sensitivity : Thioacyl chlorides require anhydrous conditions. Molecular sieves (4Å) in DCM enhance stability.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-2-(4-METHYLPHENYL)ETHANETHIOAMIDE undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form corresponding amines.

Substitution: The methyl group on the aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-2-(4-methylphenyl)ethanethioamide has been investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have shown significant growth inhibition in human cancer cells, suggesting potential as anticancer agents .

- Enzyme Inhibition : The compound may inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases .

Studies have explored the biological activity of this compound, revealing several key findings:

- Antimicrobial Properties : Preliminary studies suggest that related compounds demonstrate significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .

- Toxicological Studies : Toxicological assessments have been conducted to evaluate the safety profile of this compound. For example, studies on rats revealed dose-related hematologic changes and organ weight alterations, indicating potential systemic effects at high doses .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of this compound derivatives demonstrated promising results against various cancer cell lines. The compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, highlighting its therapeutic potential .

Case Study 2: Enzyme Interaction

In another investigation, the compound was evaluated for its inhibitory effect on acetylcholinesterase. The results indicated that it could serve as a lead compound for developing treatments for conditions like Alzheimer’s disease, where enzyme inhibition is beneficial .

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Cytotoxic to various cancer cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Table 2: Toxicological Findings

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-2-(4-METHYLPHENYL)ETHANETHIOAMIDE involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to interact with sulfur-containing enzymes is of particular interest.

Comparison with Similar Compounds

Thioamide vs. Amide Analogs

Replacing the thioamide (–C(=S)–N–) group with an amide (–C(=O)–N–) significantly alters properties:

- Acidity : Thioamides are more acidic (pKa ~12–14) than amides (pKa ~17–20) due to sulfur’s larger atomic size and weaker π-bonding, enhancing resonance stabilization of the conjugate base.

- Spectroscopy : IR spectra show distinct C=S stretches (~1050–1250 cm⁻¹) versus C=O stretches (~1650 cm⁻¹) in amides .

- Reactivity : Thioamides undergo nucleophilic substitution more readily, making them intermediates in synthesizing heterocycles.

Substituent Effects

- 4-Methylphenyl Group : Enhances lipophilicity (logP increase) and may improve membrane permeability in bioactive compounds compared to unsubstituted phenyl analogs.

Physicochemical Properties

Table 1: Comparative Properties of Selected Analogs

Biological Activity

N,N-Dimethyl-2-(4-methylphenyl)ethanethioamide, a compound of interest in pharmacological and toxicological research, has garnered attention for its biological activities. This article synthesizes findings from diverse studies, focusing on its pharmacodynamics, toxicology, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified under thioamides, characterized by the presence of a thiol group attached to an amide. Its molecular formula is C10H13NOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. Understanding its structure is crucial for elucidating its biological activity.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

- Antimicrobial Activity : Studies have shown that thioamides can possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against specific bacterial strains due to their ability to disrupt cellular processes.

- Cytotoxicity : In vitro studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells.

2. Toxicological Profile

The toxicological effects of this compound have been evaluated through various studies:

- Acute Toxicity : In animal models, acute exposure has resulted in significant adverse effects including lethargy and respiratory distress at high doses. A study reported that doses above 250 mg/kg led to mortality in test subjects, highlighting the compound's potential for acute toxicity .

- Chronic Exposure Effects : Long-term exposure studies have indicated potential carcinogenic effects. Notably, there were increased incidences of liver tumors in female mice administered with the compound over extended periods .

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.

Case Study 2: Toxicological Assessment in Rodents

In a comprehensive toxicological assessment involving F344/N rats, researchers administered varying doses of this compound over a period of 90 days. Observed effects included significant weight loss, alterations in hematologic parameters (e.g., decreased hemoglobin levels), and histopathological changes in liver tissues indicative of toxicity .

Data Summary

| Parameter | Observation |

|---|---|

| Antimicrobial Activity | Effective against specific bacteria |

| Cytotoxicity (IC50) | ~20 µM in breast cancer cells |

| Acute Toxicity | Mortality at doses >250 mg/kg |

| Chronic Toxicity | Increased liver tumors in rodent models |

| Mechanism of Action | Induces apoptosis via ROS generation |

Q & A

Q. What are the optimal synthetic routes for preparing N,N-Dimethyl-2-(4-Methylphenyl)ethanethioamide with high purity?

Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, typically involving thioamide formation. A common approach is the reaction of 2-(4-methylphenyl)ethylamine with dimethylthiocarbamoyl chloride under inert conditions. Solvents like dichloromethane or THF are used, with triethylamine as a base to neutralize HCl byproducts. Reaction progress is monitored by TLC (hexane:ethyl acetate, 3:1), and purification involves column chromatography (silica gel, gradient elution) . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S content).

Q. How can spectroscopic techniques (NMR, IR, Raman) confirm the structural integrity of this compound?

Methodological Answer :

- NMR : NMR in CDCl should show signals for the dimethylamino group (singlet at δ ~2.9 ppm) and aromatic protons (δ ~7.2 ppm for para-substituted methylphenyl). NMR confirms the thioamide carbonyl (C=S) at δ ~195-205 ppm .

- IR/Raman : The C=S stretching vibration appears at ~1200-1250 cm in IR, while Raman spectroscopy highlights skeletal vibrations of the aromatic and thioamide moieties. Discrepancies in peak positions may indicate impurities or tautomeric forms .

Q. What initial biological assays are recommended to screen for bioactivity?

Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control.

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess baseline toxicity. Data interpretation requires comparison with structurally similar compounds to identify SAR trends .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate electronic properties and binding affinities?

Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap), dipole moments, and electrostatic potential surfaces. Compare with experimental IR/Raman data to validate computational models .

- Docking Studies : Target proteins (e.g., orexin receptors) are selected based on structural homology. AutoDock Vina or Schrödinger Suite is used to simulate ligand-receptor interactions, with binding energy scores (< -6 kcal/mol) indicating strong affinity. Water molecules and co-crystallized ligands are excluded to simplify the model .

Q. What strategies resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

Methodological Answer :

- Validation Tools : Use SHELXL (for refinement) and PLATON (for structure validation) to check for outliers in bond lengths/angles. Discrepancies >3σ may indicate twinning or disorder.

- Data Collection : High-resolution (<1.0 Å) X-ray data collected at low temperature (100 K) reduces thermal motion artifacts. For disordered regions, apply restraints (e.g., SIMU, DELU) during refinement .

Q. How can Hirshfeld surface analysis clarify intermolecular interactions in the crystal lattice?

Methodological Answer : Generate Hirshfeld surfaces (CrystalExplorer) to visualize close contacts (e.g., H···H, C-H···π). Fingerprint plots quantify interaction types:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.